Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, 1-methylethyl ester
Description
This compound is a benzoic acid derivative with a chloro substituent at position 2, a thioxomethylamino group linked to a 2-methoxyphenyl ring at position 5, and an isopropyl ester. Its molecular formula is C₁₈H₁₉ClN₂O₃S (based on structural analysis of analogs in ).
Properties
CAS No. |
135812-56-5 |
|---|---|
Molecular Formula |
C18H18ClNO3S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[(2-methoxybenzenecarbothioyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO3S/c1-11(2)23-18(21)14-10-12(8-9-15(14)19)20-17(24)13-6-4-5-7-16(13)22-3/h4-11H,1-3H3,(H,20,24) |
InChI Key |
OTVGDQVFWSJIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)C2=CC=CC=C2OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thioxomethyl intermediate: This step involves the reaction of 2-methoxyphenyl isothiocyanate with an appropriate nucleophile to form the thioxomethyl intermediate.
Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the chlorinated intermediate with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Affecting signal transduction pathways and cellular responses.
Generating reactive species: Inducing oxidative stress or other cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound is part of a broader class of benzoic acid derivatives with modifications to the amino-thioxomethyl group and ester moiety. Below is a comparative analysis of key analogs:
Functional Implications
A. Electronic Effects
- In contrast, thienyl substituents () introduce conjugated sulfur atoms, altering electronic delocalization.
- Cyclopropylmethoxy () introduces ring strain, which may enhance reactivity in certain catalytic or metabolic processes.
B. Steric and Lipophilic Effects
- Ethyl ester derivatives () exhibit lower lipophilicity, which could improve aqueous solubility but reduce membrane permeability.
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, 1-methylethyl ester (CAS Number: 135813-17-1) is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H22ClNO3S
- Molecular Weight : 405.93 g/mol
- Structure : The compound features a benzoic acid core with a chlorine substituent and a thioxomethyl group, which may contribute to its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzoic acid derivatives. For instance, a study involving a related compound demonstrated significant reductions in inflammatory markers in an LPS-induced rat model. The compound was observed to lower TNF-α and IL-1β levels significantly, suggesting its potential as a therapeutic agent for inflammatory diseases .
Table 1: Inflammatory Markers Reduction in LPS-Induced Rats
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | White Blood Cell Count (cells/µL) |
|---|---|---|---|
| Control | 10.5 ± 1.2 | 3.5 ± 0.4 | 12,000 ± 1,000 |
| Benzoic Acid Derivative | 5.7 ± 1.0 | 2.3 ± 0.3 | 6,500 ± 800 |
Data adapted from Caroline et al., 2021 .
The mechanism of action appears to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In silico studies suggest that the compound binds effectively to COX-2, potentially modulating its activity and thereby reducing inflammation .
Study on Structural Analogues
A related structural analogue was synthesized and tested for its anti-inflammatory properties. The study found that derivatives with similar thioxomethyl groups exhibited enhanced activity against COX enzymes compared to traditional NSAIDs like acetylsalicylic acid (ASA). This suggests that modifications in the molecular structure can significantly influence biological activity .
Stability and Efficacy
The stability of benzoic acid derivatives has also been assessed, with findings indicating that these compounds maintain their efficacy over prolonged periods under standard storage conditions (25°C and relative humidity of 75%). This stability is crucial for their potential use in clinical settings .
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for this compound?
Answer:
The synthesis of this ester involves multi-step reactions, typically starting with the functionalization of the benzoic acid core. A plausible route includes:
Amination : Introduce the amino group at the 5-position of 2-chlorobenzoic acid using nitration followed by reduction.
Thiocarbamate formation : React the amine with 2-methoxyphenyl isothiocyanate to form the thioxomethylamino moiety.
Esterification : Use 1-methylethanol (isopropyl alcohol) under acid catalysis (e.g., H₂SO₄) to esterify the carboxylic acid group.
Characterization requires:
- Chromatography (HPLC or GC) to assess purity, as described for analogous benzoic acid esters .
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, thioxomethyl groups).
- FT-IR for functional groups (C=O ester at ~1740 cm⁻¹, S-C=N at ~1250 cm⁻¹).
- Mass spectrometry (HRMS) to verify molecular weight (C₁₆H₁₅ClN₂O₃S, calculated 350.04 g/mol) .
Advanced: How can crystallographic data inconsistencies be resolved for this compound?
Answer:
Crystallographic challenges often arise from disordered substituents (e.g., the 2-methoxyphenyl group) or twinning. Strategies include:
Data Collection : Use high-resolution synchrotron X-ray sources to improve signal-to-noise ratios.
Refinement : Employ SHELXL (via Olex2 or similar interfaces) for robust small-molecule refinement, leveraging constraints for disordered moieties .
Hydrogen Bonding Analysis : Apply graph-set analysis (as in Etter’s rules) to identify recurring motifs (e.g., N–H···S or C=O···H–C interactions), which stabilize the lattice and guide model building .
Contradiction Example : If experimental unit cell parameters conflict with density functional theory (DFT)-optimized structures, validate via Hirshfeld surface analysis to reconcile packing effects vs. isolated molecule geometry.
Basic: What experimental protocols assess the compound’s stability under physiological conditions?
Answer:
Stability studies should mimic biological environments:
pH-Variation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting hydrolysis of the ester or thioamide bonds .
Protein Binding : Use equilibrium dialysis to measure binding to serum albumin. A related benzoic acid ester showed 85–90% protein binding, suggesting similar methodology .
Light/Thermal Stability : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines), analyzing degradation products by LC-MS.
Advanced: How do electronic effects of substituents influence reactivity in catalytic reactions?
Answer:
The 2-methoxyphenyl group acts as an electron donor via resonance (+M effect), activating the thioamide moiety toward electrophilic substitution. Key considerations:
Nucleophilic Acyl Substitution : The electron-withdrawing chloro group at position 2 enhances electrophilicity of the carbonyl, facilitating reactions with amines or alkoxides.
Thioamide Reactivity : The S atom’s polarizability enables participation in metal coordination (e.g., Pd-catalyzed cross-couplings) or radical reactions.
Steric Effects : The isopropyl ester may hinder access to the carbonyl in sterically demanding catalysts. Compare turnover frequencies (TOFs) with methyl or tert-butyl esters .
Basic: What spectroscopic markers distinguish this compound from structural analogs?
Answer:
Critical spectral differences include:
- NMR :
- δ 1.2–1.4 ppm (doublet, isopropyl CH₃).
- δ 3.8 ppm (singlet, methoxy OCH₃).
- IR :
- C=S stretch at ~1050 cm⁻¹ (absent in oxo analogs).
- MS/MS Fragmentation :
Advanced: What computational methods predict biological activity and binding modes?
Answer:
Docking Studies : Use AutoDock Vina with protein targets (e.g., cyclooxygenase-2) to model interactions. The thioamide may form H-bonds with Arg120 or Tyr352.
QSAR Modeling : Correlate substituent parameters (Hammett σ, LogP) with bioactivity data from analogs (e.g., lactofen, a herbicidal benzoate ester) .
MD Simulations : Simulate binding stability in lipid bilayers to assess membrane permeability.
Basic: How is the compound purified post-synthesis, and what solvents are optimal?
Answer:
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.
- Solvent Selection : Prefer aprotic solvents (THF, DCM) for reactions to avoid ester hydrolysis. For stability assays, PBS (pH 7.4) or DMSO (≤1% v/v) is suitable .
Advanced: What mechanistic insights explain its potential as a protease inhibitor?
Answer:
The thioamide group can mimic peptide bonds while resisting hydrolysis. Proposed mechanisms:
Transition-State Mimicry : The S atom stabilizes tetrahedral intermediates in serine proteases.
Metal Chelation : Thioamide coordinates catalytic Zn²⁺ in metalloproteases (e.g., MMP-9), validated by ITC and X-ray crystallography of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
